molecular formula C8H12N2O B13976049 N-cyclopropyl-5-ethylisoxazol-3-amine

N-cyclopropyl-5-ethylisoxazol-3-amine

Cat. No.: B13976049
M. Wt: 152.19 g/mol
InChI Key: KWNWTAABTJZSDQ-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-ethylisoxazol-3-amine is a heterocyclic organic compound featuring an isoxazole core substituted with an ethyl group at position 5 and a cyclopropylamine moiety at position 3. The isoxazole ring (a five-membered aromatic structure containing one oxygen and one nitrogen atom) provides a rigid scaffold, while the ethyl and cyclopropyl groups influence steric, electronic, and pharmacokinetic properties. Its molecular formula is C₈H₁₂N₂O, with a molecular weight of 152.20 g/mol. The cyclopropyl group introduces strain and unique conformational properties, which may enhance metabolic stability or receptor binding in biological systems compared to simpler alkylamines.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

N-cyclopropyl-5-ethyl-1,2-oxazol-3-amine

InChI

InChI=1S/C8H12N2O/c1-2-7-5-8(10-11-7)9-6-3-4-6/h5-6H,2-4H2,1H3,(H,9,10)

InChI Key

KWNWTAABTJZSDQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NO1)NC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of N-cyclopropyl-5-ethylisoxazol-3-amine typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction can be catalyzed by copper(I) or ruthenium(II) catalysts, although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-cyclopropyl-5-ethylisoxazol-3-amine can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like sodium bicarbonate or triethylamine, and solvents such as ethyl acetate . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-cyclopropyl-5-ethylisoxazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-ethylisoxazol-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to its structural analogs, focusing on substituent variations at positions 3 and 5 of the isoxazole ring. Key analogs include 3-amino-5-methyl-isoxazole (CAS: 1072-67-9) and hypothetical derivatives with alternative N-substituents (e.g., methyl, isopropyl).

Table 1: Comparative Analysis of Isoxazole Derivatives
Compound Name Substituent (Position 5) N-Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
N-cyclopropyl-5-ethylisoxazol-3-amine Ethyl Cyclopropyl C₈H₁₂N₂O 152.20 Pharmaceutical intermediate; enhanced metabolic stability
3-amino-5-methyl-isoxazole Methyl Amino (-NH₂) C₄H₆N₂O 98.10 Drug synthesis intermediate; simpler structure for reactivity studies
Hypothetical: N-methyl-5-ethylisoxazol-3-amine Ethyl Methyl C₆H₁₀N₂O 126.16 Potential solubility modifier; less steric hindrance

Key Findings:

Substituent Effects on Physicochemical Properties Ethyl vs. Methyl (Position 5): The ethyl group in this compound increases lipophilicity (estimated logP ~1.8) compared to 3-amino-5-methyl-isoxazole (logP ~0.5) . This enhances membrane permeability but may reduce aqueous solubility. Cyclopropyl vs. In contrast, the unsubstituted amino group in 3-amino-5-methyl-isoxazole offers higher reactivity for further derivatization .

Biological and Pharmacological Implications The cyclopropylamine moiety in the main compound is a bioisostere for tertiary amines or aromatic groups, enabling selective interactions with biological targets (e.g., enzymes, receptors). This property is leveraged in antiviral and CNS drug design. 3-amino-5-methyl-isoxazole is primarily used as a synthetic intermediate due to its simpler structure and cost-effectiveness in large-scale reactions .

Synthetic Utility this compound requires specialized synthesis routes (e.g., cyclopropanation via carbene insertion), whereas 3-amino-5-methyl-isoxazole is synthesized through straightforward condensation of hydroxylamine with diketones .

Challenges and Limitations

  • Limited solubility of this compound in polar solvents may complicate formulation.
  • The strained cyclopropyl group increases synthetic complexity compared to analogs with linear alkyl chains.

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